Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds
Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated aminophenols are a critical class of intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Their unique chemical properties, imparted by the presence of halogen and amino functional groups on a phenol backbone, make them versatile building blocks in organic synthesis. This guide focuses on the synthesis, properties, and safety considerations of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, providing valuable insights for laboratory and industrial applications.
Physicochemical Properties
A summary of the key quantitative data for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol is presented in Table 1 for easy comparison.
| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |
| CAS Number | 5930-28-9[3][4][5][6][7] | 399-95-1[8] |
| Molecular Formula | C₆H₅Cl₂NO[3][6] | C₆H₆FNO[8] |
| Molecular Weight | 178.01 g/mol [3][6] | 127.12 g/mol [8] |
| Appearance | White to gray to brown powder or crystal[4] | Brown crystal[8] |
| Melting Point | 167-170 °C[7][9] | 218 °C (dec.)[8] |
| Boiling Point | Not readily available | 79 °C at 15 mmHg[8] |
| Purity | >98.0% (T)[4] | Not specified |
| EINECS Number | 227-671-4[2][3] | 402-230-0[8] |
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are outlined below. These protocols are based on established chemical literature and patents.
Synthesis of 4-Amino-2,6-dichlorophenol
Two primary methods for the synthesis of 4-Amino-2,6-dichlorophenol involve the reduction of 2,6-dichloro-4-nitrophenol.
Method 1: Catalytic Reduction with Hydrazine [10]
-
Nitration of 2,6-dichlorophenol:
-
To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.
-
Initiate stirring and add 1 mL of nitrification catalyst X-C1.
-
Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
-
Once fully dissolved, maintain the temperature at approximately 35 °C and add 20.4 g (0.22 mol) of 68% nitric acid.
-
After the addition is complete, heat the mixture at 35 °C for 2 hours.
-
Cool to room temperature, filter, and dry the resulting cake to obtain 2,6-dichloro-4-nitrophenol.
-
-
Reduction to 4-Amino-2,6-dichlorophenol:
-
In a 250 mL four-sided bottle, add 100 mL of alcohol.
-
Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of reduction catalyst H-C2.
-
Heat the mixture to 75 °C and stir for 1 hour.
-
Add 14.3 g (0.23 mol) of 80% hydrazine hydrate.
-
After the addition, reflux the mixture for 3 hours.
-
Perform a hot filtration and wash the filter cake with hot alcohol. The filter cake containing the catalyst can be reused.
-
The filtrate and washing solution are combined, and the alcohol is removed by distillation.
-
Cool the remaining solution to room temperature, filter, and dry to yield 4-amino-2,6-dichlorophenol.
-
Method 2: Catalytic Hydrogenation [10][11]
-
Hydrogenation of 2,6-dichloro-4-nitrophenol:
-
A solution of 2,6-dichloro-4-nitrophenol in a suitable solvent (e.g., toluene or a mixture of chlorobenzene and methanol) is subjected to catalytic hydrogenation.[10][11]
-
The reaction is carried out in the presence of a platinum-on-carbon catalyst.[11]
-
Replace the atmosphere with H₂ gas three times and then charge with hydrogen to 1.0 MPa.[10]
-
Maintain the reaction at 90 °C for 6 hours.[10]
-
After the reaction, filter the catalyst to obtain the hydrogenation reaction solution.
-
Recover the solvent (e.g., toluene) by distillation.[10]
-
Cool the concentrated solution to room temperature to allow for crystallization.
-
Filter and dry the crystals to obtain 4-amino-2,6-dichlorophenol.[10]
-
Synthesis of 4-Amino-3-fluorophenol
A common route for the synthesis of 4-Amino-3-fluorophenol involves the reduction of 3-fluoro-4-nitrophenol.[12] An alternative pathway starts from p-nitrophenol.[12][13]
Method 1: Reduction of 3-fluoro-4-nitrophenol [12]
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 mL) and tetrahydrofuran (125 mL), add 10% palladium on carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Filter the reaction mixture to remove the palladium on carbon catalyst and wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid.
Method 2: From p-Nitrophenol [12][13]
-
Start with p-nitrophenol as the raw material.
-
Perform catalytic hydrogenation.
-
Carry out a sulfonation reaction.
-
Introduce fluorine at the 3-position via a fluorine substitution reaction.
-
Perform a desulfonation reaction.
-
Extract the final product, 4-amino-3-fluorophenol.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflows described in the experimental protocols.
Caption: Synthesis pathways for 4-Amino-2,6-dichlorophenol.
Caption: Synthesis pathways for 4-Amino-3-fluorophenol.
Applications and Research Interest
-
4-Amino-2,6-dichlorophenol is a versatile intermediate with applications in various fields:
-
Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]
-
Dyes and Pigments: This compound is used in the production of azo dyes for textiles and inks.[1]
-
Agrochemicals: It is an important intermediate in the production of high-efficiency pesticides.[10]
-
Analytical Chemistry: It can be employed as a reagent for the detection of certain metal ions.[1]
-
Biomedical Research: Studies have investigated its role in methemoglobin formation.[9]
-
-
4-Amino-3-fluorophenol is a key intermediate in the synthesis of:
-
Regorafenib: This compound is crucial for the preparation of the oral multi-kinase inhibitor Regorafenib, which is used in cancer therapy.[14]
-
Other Bioactive Molecules: The introduction of a fluorine atom can increase the lipophilicity and membrane permeability of molecules, making it a valuable component for drug design.[13] It is also an intermediate for fluorinated insecticides, herbicides, and antibacterials.[13]
-
Safety and Handling
Both 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are hazardous chemicals and require appropriate safety precautions.
General Handling Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.[8][15][16]
-
Avoid the formation of dust and aerosols.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[2][7][9][15]
Hazard Identification for 4-Amino-2,6-dichlorophenol:
-
GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2), and Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation.[3][15][17]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][17]
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[15][16][17]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation develops.[15][16][17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15][16][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][16][17]
Researchers should always consult the most current Safety Data Sheet (SDS) for detailed and comprehensive safety information before handling these compounds.[8][15][16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 5930-28-9|4-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 12. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 13. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 14. tdcommons.org [tdcommons.org]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. echemi.com [echemi.com]
